molecular formula C11H13NO3 B13349531 1-(Cyclobutylmethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid

1-(Cyclobutylmethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Cat. No.: B13349531
M. Wt: 207.23 g/mol
InChI Key: LHPCICQECBVETR-UHFFFAOYSA-N
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Description

1-(Cyclobutylmethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid is an organic compound that features a cyclobutylmethyl group attached to a dihydropyridine ring, which is further substituted with a carboxylic acid group

Preparation Methods

The synthesis of 1-(Cyclobutylmethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclobutylmethylamine with dihydropyridine derivatives in the presence of a suitable catalyst can yield the desired compound. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of specific catalysts to maximize yield and purity.

Chemical Reactions Analysis

1-(Cyclobutylmethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Cyclobutylmethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Cyclobutylmethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes through its interaction with key proteins.

Comparison with Similar Compounds

1-(Cyclobutylmethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid can be compared with other similar compounds such as:

    Cycloalkanes: These compounds also contain cyclic structures but differ in their functional groups and reactivity.

    Dihydropyridines: Similar in structure, these compounds are widely studied for their pharmacological properties.

    Carboxylic Acids: Compounds with carboxylic acid groups share some reactivity patterns but differ in their overall structure and applications.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

1-(cyclobutylmethyl)-2-oxopyridine-4-carboxylic acid

InChI

InChI=1S/C11H13NO3/c13-10-6-9(11(14)15)4-5-12(10)7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H,14,15)

InChI Key

LHPCICQECBVETR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CN2C=CC(=CC2=O)C(=O)O

Origin of Product

United States

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